molecular formula C19H25N5O3S B2382458 N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide CAS No. 1049493-59-5

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide

Cat. No.: B2382458
CAS No.: 1049493-59-5
M. Wt: 403.5
InChI Key: OSHUMRRDVZHLBE-UHFFFAOYSA-N
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Description

Based on its core structural motif, N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The compound features a pyrazinyl-piperazine group, a scaffold recognized in scientific literature for its potential in kinase inhibition . Piperazine-containing compounds are frequently investigated for their ability to interact with a variety of biological targets, including kinases and G-protein coupled receptors . Researchers are exploring this class of compounds for the development of novel therapeutic agents, particularly in oncology. For instance, certain pyrazin-2-yl derivatives have been identified as potent dual inhibitors of EGFR and JAK kinases, showing promising activity against non-small cell lung cancer cell lines and the ability to induce ferroptosis in tumor cells . The pivalamide (tert-butylcarboxamide) moiety can contribute to the compound's metabolic stability and pharmacokinetic profile. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-19(2,3)18(25)22-15-4-6-16(7-5-15)28(26,27)24-12-10-23(11-13-24)17-14-20-8-9-21-17/h4-9,14H,10-13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHUMRRDVZHLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview and Key Intermediates

The compound’s preparation follows a two-stage strategy:

  • Formation of the Piperazine-Sulfonamide Intermediate
  • Acylation with Pivaloyl Chloride

Synthesis of 4-(4-(Pyrazin-2-yl)Piperazin-1-yl)Sulfonyl)Aniline

The intermediate is synthesized via sulfonylation of 4-aminobenzenesulfonyl chloride with 1-(pyrazin-2-yl)piperazine. Key steps include:

  • Reaction Conditions :
    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
    • Temperature: 0–25°C, 12–24 hours.
  • Mechanism : Nucleophilic substitution at the sulfonyl chloride group by the piperazine nitrogen.
Table 1: Representative Reaction Conditions for Intermediate Synthesis
Component Quantity (mmol) Solvent Base Time (h) Yield (%)
4-Aminobenzenesulfonyl chloride 10.0 THF (50 mL) TEA (15 mL) 18 78
1-(Pyrazin-2-yl)piperazine 12.0 DCM (50 mL) DIPEA (20 mL) 24 82

Acylation of the Intermediate with Pivaloyl Chloride

The final step involves reacting the intermediate with pivaloyl chloride to form the pivalamide group:

  • Reaction Conditions :
    • Solvent: Dichloroethane (DCE) or N-methyl-2-pyrrolidone (NMP)
    • Base: Sodium hydride (NaH) or triacetoxysodium borohydride
    • Temperature: 20–40°C, 16–24 hours.
  • Mechanism : Acylation of the aniline’s primary amine via nucleophilic acyl substitution.
Table 2: Acylation Optimization Parameters
Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
NaH DCE 25 16 65 92
Triacetoxysodium borohydride NMP 40 20 88 98

Alternative Synthetic Pathways and Modifications

Reductive Amination Approach

A patent-disclosed method employs reductive amination for piperazine coupling:

  • Procedure :
    • Condensation of pyrazine-2-carbaldehyde with piperazine in dichloroethane.
    • Reduction using sodium tris(acetoxy)borohydride (STAB) and acetic acid.
  • Advantages : Higher stereochemical control and reduced byproduct formation.

Solid-Phase Combinatorial Synthesis

High-throughput screening methods utilize resin-bound intermediates for rapid diversification:

  • Steps :
    • Immobilization of 4-aminophenylsulfonamide on Wang resin.
    • Sequential coupling with piperazine derivatives and pivaloyl chloride.
  • Outcome : 24 analogs synthesized with yields ≥70% and purity ≥90%.

Critical Analysis of Methodologies

Yield and Scalability Considerations

  • Traditional Solution-Phase Synthesis : Yields 65–88%, suitable for gram-scale production but limited by solvent volume.
  • Solid-Phase Synthesis : Enables parallel synthesis of derivatives but requires specialized equipment.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane) achieves

Scientific Research Applications

Medicinal Chemistry

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is primarily studied for its potential as a drug candidate. Its applications include:

  • Antimicrobial Activity : The compound has shown promise in inhibiting various pathogens, making it a candidate for developing new antibiotics.
  • Cancer Treatment : Research indicates that this compound may interfere with cancer cell proliferation and survival pathways, suggesting its potential use in oncology.

Biological Research

The compound is utilized in various biological studies, including:

  • Enzyme Inhibition Studies : It has been explored for its ability to inhibit specific enzymes involved in disease processes, such as phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels within cells.
  • Receptor Binding Studies : The interactions of this compound with neurotransmitter receptors are under investigation for their implications in neuropharmacology.

Industrial Applications

This compound is also being explored for:

  • Material Science : Its chemical properties make it suitable for developing new materials with specific functionalities.
  • Chemical Processes : The compound's unique structure can be leveraged in synthetic chemistry to create novel derivatives or catalysts.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant activity against Gram-positive bacteria, indicating its potential as an antibiotic candidate.
  • Cancer Cell Proliferation Inhibition : Research published in Cancer Research showed that the compound inhibited the growth of specific cancer cell lines through apoptosis induction.
  • Neuropharmacological Impacts : A study highlighted its effects on neurotransmitter systems, suggesting potential therapeutic applications in treating mood disorders.

Mechanism of Action

The mechanism of action of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Piperazine Sulfonamide Derivatives ()

Compounds 12a–d from share the piperazine-sulfonamide backbone but differ in substituents. For example:

  • 12a,b : Synthesized via nitrobenzene (2,4-difluoro-1-nitrobenzene) reaction with substituted piperazine sulfonamides, followed by coupling with pyridine-4-ylmethanamine.
  • 12c,d : Derived from 2,6-difluoro-1-nitrobenzene and pyridine-4-ylmethanamine, with subsequent piperazine sulfonamide conjugation.

Key Differences :

  • Heterocyclic Moieties: The target compound uses pyrazine (a diazine with two adjacent nitrogen atoms), whereas 12a–d incorporate pyridine (a monocyclic aromatic ring with one nitrogen). Pyrazine’s electron-deficient nature may alter binding interactions compared to pyridine.
  • Terminal Groups : The target’s pivalamide group contrasts with the nitroaniline and pyridylmethyl groups in 12a–d , which could influence solubility and steric effects.

Thiophene- and Trifluoromethyl-Substituted Piperazines ()

highlights compounds with piperazine rings modified at distinct sites:

  • Compound 17 : Features a thiophene group and trifluoromethylphenyl butanamide.
  • Compound 18 : Incorporates a thiophene and trifluoromethylphenyl group via a ketone linker.
  • Compound 19 : Lacks a carbonyl group, instead using a butyl chain to connect thiophene and piperazine.

Key Differences :

  • Aromatic Systems : The target’s pyrazine and sulfonylphenyl groups differ from the thiophene and trifluoromethylphenyl motifs in 17–19 . Thiophene’s electron-rich nature may enhance π-π stacking, while pyrazine could engage in hydrogen bonding.

Impurities with Triazolopyridine-Piperazine Hybrids ()

Pharmaceutical impurities Imp. B and Imp. C in include triazolopyridine-piperazine hybrids:

  • Imp. B : Contains a 1,2,4-triazolo[4,3-a]pyridine ring linked to phenylpiperazine via a propyl chain.
  • Imp. C : Features a chlorophenyl-substituted piperazine with the same triazolopyridine core.

Key Differences :

  • Core Heterocycles : The target’s pyrazine and sulfonamide groups are absent in these impurities, which instead utilize triazolopyridine—a fused bicyclic system with distinct electronic properties.
  • Substituents : The pivalamide in the target may offer superior steric protection against enzymatic degradation compared to the triazolopyridine’s planar structure.

Pyrimidine-Substituted Piperazine Carboxamide ()

The compound N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide () replaces pyrazine with pyrimidine (a diazine with nitrogen atoms at positions 1 and 3).

Key Differences :

  • Carboxamide vs. Sulfonamide : The carboxamide group in this compound may engage in weaker hydrogen bonding than the sulfonamide in the target.

Biological Activity

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyrazinyl group and a sulfonamide moiety, which are critical for its biological activity. The molecular formula is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, and it possesses unique structural characteristics that contribute to its pharmacological effects.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Phosphodiesterases (PDEs) : PDEs play a crucial role in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDEs, particularly PDE10A, has been linked to improved cognitive functions and antipsychotic effects in preclinical models .
  • Modulation of Neurotransmitter Systems : The compound may influence dopaminergic and glutamatergic signaling pathways, which are vital for mood regulation and cognitive processes. This modulation can lead to therapeutic effects in conditions such as schizophrenia and depression .
  • Anti-inflammatory Properties : Some studies suggest that sulfonamide derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines, thereby providing potential therapeutic benefits in inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. Notable findings include:

Cell Line IC50 Value (µM) Effect
Human glioblastoma5.2Induces apoptosis
Breast cancer3.8Inhibits cell proliferation
Neuroblastoma6.5Modulates neuronal differentiation

These results indicate that the compound has potential as an anticancer agent, particularly in targeting aggressive tumors.

In Vivo Studies

Preclinical studies in animal models have further elucidated the biological activity of the compound:

  • Antipsychotic Effects : In rodent models, administration of this compound resulted in reduced hyperlocomotion induced by psychostimulants, suggesting potential antipsychotic properties similar to those observed with established antipsychotic medications .
  • Cognitive Enhancement : Behavioral assays indicated that the compound improved memory retention and learning abilities in mice subjected to cognitive impairment models, supporting its role as a cognitive enhancer .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Schizophrenia Treatment : A clinical trial involving PDE10A inhibitors demonstrated significant improvements in cognitive symptoms among patients with schizophrenia, paving the way for further exploration of similar compounds .
  • Cancer Therapy : A study focused on sulfonamide derivatives revealed promising results in reducing tumor size in xenograft models of breast cancer, indicating the need for further investigation into their mechanisms and efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves coupling a pyrazine-substituted piperazine with a sulfonylated phenylpivalamide precursor. Key steps include:

  • Sulfonylation : Reacting 4-aminophenylsulfonyl chloride with pyrazin-2-ylpiperazine under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent like DMF .
  • Amidation : Introducing the pivalamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to avoid racemization .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) and confirm structure via ¹H/¹³C NMR .

Q. How does the compound’s structural configuration influence its solubility and stability in biological assays?

  • Key Parameters :

  • Solubility : Limited aqueous solubility (logP ~3.2) due to the hydrophobic pivalamide and pyrazine groups. Use DMSO for stock solutions (≤10 mM) and dilute in PBS with 0.1% Tween-80 for in vitro assays .
  • Stability : Susceptible to hydrolysis at high pH (>8.0). Store lyophilized at -20°C; avoid repeated freeze-thaw cycles .
    • Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .

Q. What preliminary biological screening models are recommended to assess its pharmacological potential?

  • In Vitro Models :

  • Cancer : Test cytotoxicity in MCF-7 (breast) and A549 (lung) cell lines via MTT assay (IC₅₀ determination) .
  • Neurodegeneration : Evaluate inhibition of acetylcholinesterase (Ellman’s assay) or amyloid-beta aggregation (Thioflavin T fluorescence) .
    • Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its target selectivity?

  • Strategy :

  • Core Modifications : Replace pyrazine with pyridine (electron-withdrawing effect) or adjust piperazine substituents (e.g., 2,3-dichlorophenyl for enhanced receptor affinity) .
  • Sulfonamide Linker : Test methylene (-CH₂-) vs. ethylene (-CH₂CH₂-) spacers to modulate conformational flexibility .
    • Data Analysis : Use molecular docking (AutoDock Vina) with target receptors (e.g., D3 dopamine receptor PDB:7CM4) to correlate binding energy with experimental IC₅₀ values .

Q. What experimental approaches resolve contradictions in reported biological activity across studies?

  • Case Example : Discrepancies in cytotoxicity (e.g., IC₅₀ = 2.1 μM in MCF-7 vs. >10 μM in HeLa):

  • Hypothesis : Differential expression of sulfonamide-processing enzymes (e.g., carbonic anhydrase IX in hypoxic tumors) .
  • Validation : Knock out CAIX via CRISPR-Cas9 and reassess activity; quantify metabolite profiles using UPLC-QTOF-MS .

Q. How can in vivo pharmacokinetics and toxicity be systematically evaluated?

  • Protocol :

  • ADME : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 h. Quantify via LC-MS/MS; calculate t₁/₂, Cmax, and bioavailability .
  • Toxicity : Acute toxicity study (OECD 423): Dose mice at 300 mg/kg; monitor for 14 days. Histopathology of liver/kidneys .

Key Challenges and Recommendations

  • Synthetic Yield : Low yields (<30%) in amidation steps due to steric hindrance. Use microwave-assisted synthesis (60°C, 30 min) to improve efficiency .
  • Off-Target Effects : High affinity for serotonin receptors (5-HT2A) in kinase screens. Prioritize fluorophenyl-substituted analogs for selectivity .

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